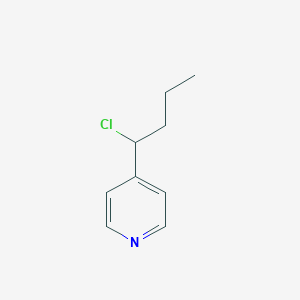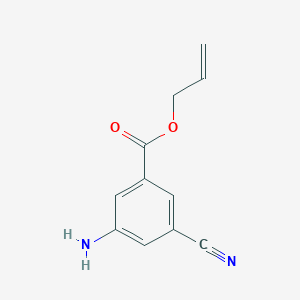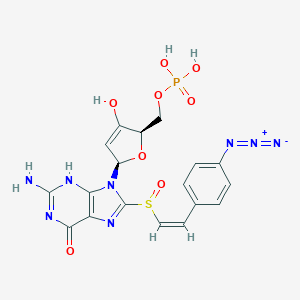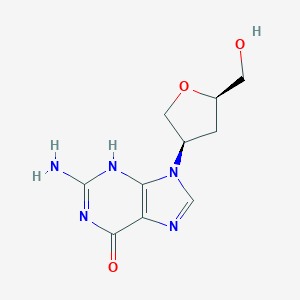![molecular formula C8H12N2O3 B135346 (7R,8aS)-7-hydroxy-2-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione CAS No. 132714-93-3](/img/structure/B135346.png)
(7R,8aS)-7-hydroxy-2-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7R,8aS)-7-hydroxy-2-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione, also known as (R)-baclofen, is a chemical compound that belongs to the class of gamma-aminobutyric acid (GABA) agonists. It is commonly used as a muscle relaxant and antispastic agent in the treatment of multiple sclerosis, cerebral palsy, and spinal cord injuries.
Mechanism Of Action
(R)-baclofen acts on the GABA-B receptor, which is a metabotropic receptor that regulates the release of several neurotransmitters, including GABA, glutamate, and dopamine. By activating the GABA-B receptor, (R)-baclofen inhibits the release of these neurotransmitters, leading to a decrease in neuronal excitability and a reduction in muscle tone. It also has anxiolytic and antinociceptive effects, which are thought to be mediated by its action on the GABA-B receptor.
Biochemical And Physiological Effects
(R)-baclofen has several biochemical and physiological effects, including the reduction of muscle tone and spasticity, the modulation of neurotransmitter release, and the reduction of anxiety and pain. It has also been shown to have anti-inflammatory effects, which may contribute to its therapeutic potential in several disorders.
Advantages And Limitations For Lab Experiments
(R)-baclofen has several advantages for lab experiments, including its well-characterized pharmacology, its ability to selectively activate the GABA-B receptor, and its availability as a pure enantiomer. However, it also has some limitations, including its low solubility in water, its potential for off-target effects, and its potential for toxicity at high doses.
Future Directions
There are several future directions for the study of (R)-baclofen, including the development of more selective GABA-B receptor agonists, the investigation of its potential use in the treatment of other neurological and gastrointestinal disorders, and the elucidation of its mechanisms of action at the molecular level. Additionally, more research is needed to determine the optimal dosing and administration of (R)-baclofen for different indications, as well as its potential for long-term use.
Synthesis Methods
(R)-baclofen can be synthesized using several methods, including resolution of racemic baclofen, asymmetric synthesis, and chiral pool synthesis. One of the most common methods is the resolution of racemic baclofen, which involves the separation of the enantiomers of baclofen using chiral chromatography. Asymmetric synthesis involves the use of chiral reagents to selectively produce one enantiomer of baclofen. Chiral pool synthesis involves the use of chiral starting materials to produce the desired enantiomer of baclofen.
Scientific Research Applications
(R)-baclofen has been extensively studied for its therapeutic potential in several neurological disorders, including addiction, anxiety, depression, epilepsy, and pain. It has also been investigated for its potential use in the treatment of gastrointestinal disorders, such as gastroesophageal reflux disease (GERD) and irritable bowel syndrome (IBS). Additionally, (R)-baclofen has been studied for its potential use in the treatment of alcohol and opioid addiction, as it has been shown to reduce craving and withdrawal symptoms.
properties
CAS RN |
132714-93-3 |
|---|---|
Product Name |
(7R,8aS)-7-hydroxy-2-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione |
Molecular Formula |
C8H12N2O3 |
Molecular Weight |
184.19 g/mol |
IUPAC Name |
(7R,8aS)-7-hydroxy-2-methyl-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazine-1,4-dione |
InChI |
InChI=1S/C8H12N2O3/c1-9-4-7(12)10-3-5(11)2-6(10)8(9)13/h5-6,11H,2-4H2,1H3/t5-,6+/m1/s1 |
InChI Key |
RPAGCRFOZDSNSZ-RITPCOANSA-N |
Isomeric SMILES |
CN1CC(=O)N2C[C@@H](C[C@H]2C1=O)O |
SMILES |
CN1CC(=O)N2CC(CC2C1=O)O |
Canonical SMILES |
CN1CC(=O)N2CC(CC2C1=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2R,2aR,4aR,7aR,7bS)-3-formyl-4a-hydroxy-6,6,7b-trimethyl-1,2,2a,5,7,7a-hexahydrocyclobuta[e]inden-2-yl] 2-hydroxy-4-methoxy-6-methylbenzoate](/img/structure/B135263.png)
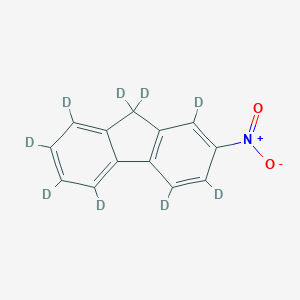

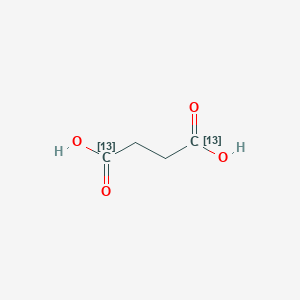
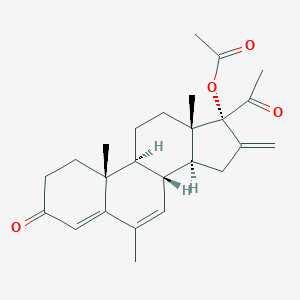
![Methyl 6-[[2-[9a-[2-[(2-methoxycarbonyl-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptan-6-yl)amino]-2-oxoethyl]-7-oxo-5a,6-dihydrodibenzofuran-3-yl]acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B135272.png)
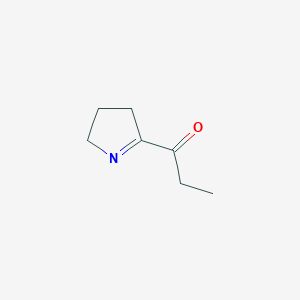
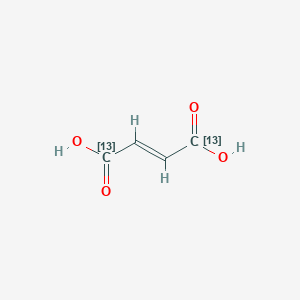
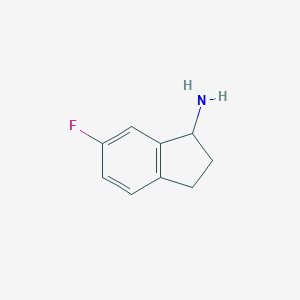
![4-[[N-[(3-fluorophenyl)methyl]-4-(quinolin-2-ylmethoxy)anilino]methyl]benzoic acid](/img/structure/B135281.png)
